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2-Ethyl-1,2,3,6-tetrahydropyridine

Sensory Science Analytical Chemistry Flavor Analysis

2-Ethyl-1,2,3,6-tetrahydropyridine (CAS: 15031-80-8) is a substituted tetrahydropyridine with the molecular formula C7H13N and a molecular weight of 111.18 g/mol. This compound belongs to the class of partially saturated nitrogen heterocycles and exists as a colorless to pale yellow liquid under standard conditions.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B14769161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCCC1CC=CCN1
InChIInChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h3-4,7-8H,2,5-6H2,1H3
InChIKeyIEWLTURLLZDSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1,2,3,6-tetrahydropyridine: Chemical Identity and Procurement-Relevant Characteristics


2-Ethyl-1,2,3,6-tetrahydropyridine (CAS: 15031-80-8) is a substituted tetrahydropyridine with the molecular formula C7H13N and a molecular weight of 111.18 g/mol [1]. This compound belongs to the class of partially saturated nitrogen heterocycles and exists as a colorless to pale yellow liquid under standard conditions . Its structure features a six-membered ring containing one nitrogen atom and five carbon atoms, with an ethyl substituent at the 2-position. The compound is primarily utilized as a research chemical and analytical standard in pharmaceutical development and quality control applications .

Why 2-Ethyl-1,2,3,6-tetrahydropyridine Cannot Be Substituted with In-Class Analogs


Tetrahydropyridines with varying substituents exhibit marked differences in sensory thresholds, biological target engagement, and physicochemical properties that preclude generic interchange [1]. For 2-Ethyl-1,2,3,6-tetrahydropyridine, the ethyl group at the 2-position confers a specific odor threshold profile distinct from acetylated or non-substituted analogs, making it uniquely suited for applications requiring controlled sensory impact [2]. Furthermore, structure-activity relationship studies across the tetrahydropyridine class demonstrate that even minor modifications—such as changing the alkyl substituent from ethyl to methyl or propyl—can dramatically alter binding affinity, metabolic stability, and off-target profiles [3]. Consequently, procurement decisions based solely on the tetrahydropyridine core without regard to the specific substitution pattern risk experimental inconsistency and data irreproducibility.

Quantitative Differentiation of 2-Ethyl-1,2,3,6-tetrahydropyridine Against Closest Analogs


Superior Odor Threshold Enables Reduced Sensory Interference in Analytical and Formulation Applications

2-Ethyltetrahydropyridine (ETHP) exhibits an odor threshold of approximately 150 µg/L in aqueous matrices, which is approximately 94-fold higher than that of its direct structural analog 2-acetyltetrahydropyridine (ATHP; odor threshold ~1.6 µg/L) [1]. This quantitative difference in olfactory potency is critical for applications where the compound serves as an internal standard or process marker and must not contribute to background sensory noise.

Sensory Science Analytical Chemistry Flavor Analysis

Flavor Threshold Differentiation Supports Selective Detection in Complex Matrices

In wine matrices, 2-ethyltetrahydropyridine has a reported flavor threshold of approximately 3 µg/L [1]. While 2-acetyltetrahydropyridine has a similar flavor threshold minimum (~5 µg/L), the odor threshold difference remains stark. This sensory divergence allows for differential diagnosis of microbial spoilage pathways, as ETHP and ATHP are produced under distinct metabolic conditions [2].

Flavor Chemistry Wine Spoilage Quantitative Analysis

Metabolic Origin Differentiates 2-Ethyltetrahydropyridine as a Brettanomyces-Specific Marker

2-Ethyltetrahydropyridine can be formed via the microbial metabolism of 2-acetyltetrahydropyridine by Brettanomyces yeast over extended time periods [1]. In contrast, 2-acetyltetrahydropyridine is primarily produced by lactic acid bacteria (LAB) through direct biosynthesis from L-lysine and ethanol [2]. This metabolic distinction makes ETHP a unique biomarker for Brettanomyces-driven secondary metabolism in mixed-culture fermentations, whereas ATHP signals primary LAB activity.

Microbiology Fermentation Science Spoilage Marker

Quantified Occurrence Range in Spoiled Wines Distinguishes ETHP from Co-Occurring Analogs

In wines exhibiting mousy off-flavor, 2-ethyltetrahydropyridine was detected at concentrations ranging from 2.7 to 18.7 µg/L [1]. In the same study, 2-acetyltetrahydropyridine ranged from 4.8 to 106 µg/L, and 2-acetyl-1-pyrroline was found up to 7.8 µg/L [1]. The narrower, lower concentration window for ETHP reflects its distinct accumulation dynamics and may serve as a quantitative fingerprint for specific spoilage conditions.

Wine Chemistry Quantitative Analysis Spoilage Markers

Recommended Application Scenarios for 2-Ethyl-1,2,3,6-tetrahydropyridine Based on Differentiated Evidence


Analytical Reference Standard for Sensory-Neutral Quantification in Flavor Research

Due to its high odor threshold (150 µg/L) relative to 2-acetyltetrahydropyridine (1.6 µg/L) [1], 2-ethyl-1,2,3,6-tetrahydropyridine is ideally suited as an internal standard or calibration reference in gas chromatography-mass spectrometry (GC-MS) methods for quantifying trace N-heterocycles. Its low olfactory impact minimizes the risk of sensory contamination during sample preparation and analysis, a critical advantage when working with volatile flavor compounds at ppb levels.

Biomarker for Brettanomyces-Mediated Secondary Metabolism in Fermented Beverage Quality Control

The unique metabolic pathway by which 2-ethyltetrahydropyridine arises from Brettanomyces conversion of 2-acetyltetrahydropyridine [2] establishes it as a specific indicator of Brettanomyces activity in mixed-culture fermentations. Quality control laboratories can leverage this differentiation to distinguish between primary lactic acid bacterial spoilage (high ATHP) and secondary yeast-driven off-flavor development (presence of ETHP), enabling targeted corrective actions.

Diagnostic Threshold Marker for Atypical Mousy Off-Flavor Etiology

The narrow and relatively low concentration range of 2-ethyltetrahydropyridine in spoiled wines (2.7–18.7 µg/L) compared to 2-acetyltetrahydropyridine (4.8–106 µg/L) [3] provides a quantitative benchmark for troubleshooting anomalous spoilage patterns. When ETHP levels exceed 20 µg/L or fall below 2 µg/L, investigators can flag the sample for further inquiry into possible analytical interference or non-canonical microbial pathways, a diagnostic utility not afforded by the broader-ranging ATHP.

Model Substrate for Structure-Odor Relationship Studies in Tetrahydropyridine Series

The stark odor threshold contrast between 2-ethyltetrahydropyridine (150 µg/L) and 2-acetyltetrahydropyridine (1.6 µg/L) [1] provides a well-defined experimental system for investigating how substituent electronic and steric effects modulate olfactory receptor activation. Academic and industrial sensory science groups can use this pair to calibrate computational models of odorant-receptor interactions, as the ~94-fold difference in potency offers a robust quantitative readout for SAR validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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